4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate
Description
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a fused bicyclic compound comprising a thiophene ring fused to a pyrimidine core. Key structural features include:
- Position 2: A methyl group, which enhances steric bulk and may influence lipophilicity.
- Oxalate salt: Improves aqueous solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQRRZJEHSFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the azepane ring and the oxalate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine core. Subsequent reactions with azepane and oxalic acid derivatives yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in the desired biological activity .
Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[2,3-d]pyrimidine scaffold distinguishes the target compound from analogs with alternative fused rings:
Substituent Positions and Functional Groups
Substituent placement critically impacts biological activity and physicochemical properties:
Ring Size and Flexibility
Salt Forms and Solubility
Biological Activity
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with an azepane ring substituent. The synthesis typically involves multi-step reactions starting from available precursors, utilizing solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. It is believed to inhibit certain enzymes or receptors, which modulates cellular responses and can lead to therapeutic effects in conditions such as inflammation and cancer.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in animal models, compounds in this class have shown to reduce edema in carrageenan-induced inflammation tests, suggesting their potential as anti-inflammatory agents comparable to established drugs like diclofenac .
Anti-Inflammatory Activity
A study conducted on related thieno[2,3-d]pyrimidine derivatives demonstrated substantial anti-inflammatory activity. In this study, the compounds were administered at varying doses (5 mg/kg, 25 mg/kg, and 125 mg/kg) to assess their impact on inflammation. The results indicated a dose-dependent reduction in edema, with the highest dose showing a significant inhibition of edema formation compared to the control group (Table 1) .
| Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h |
|---|---|---|
| 5 | 19.5 | 14.2 |
| 25 | 63.1 | 61.5 |
| 125 | 48.9 | 58.3 |
| Diclofenac | 77.2 | 73.1 |
Anticancer Properties
In addition to anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of thieno[2,3-d]pyrimidine compounds. A study highlighted that these compounds could induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

